molecular formula C11H9BrO2 B14254730 5-Bromo-4-(2-methylphenyl)furan-2(5H)-one CAS No. 185342-41-0

5-Bromo-4-(2-methylphenyl)furan-2(5H)-one

Cat. No.: B14254730
CAS No.: 185342-41-0
M. Wt: 253.09 g/mol
InChI Key: UAOUPNUSNUNOOK-UHFFFAOYSA-N
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Description

5-Bromo-4-(2-methylphenyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a bromine atom at the 5th position and a 2-methylphenyl group at the 4th position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-methylphenyl)furan-2(5H)-one typically involves the bromination of 4-(2-methylphenyl)furan-2(5H)-one. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2-methylphenyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products

    Substitution: Products include various substituted furanones depending on the nucleophile used.

    Oxidation: Products include oxidized furan derivatives.

    Reduction: Products include dihydrofuran derivatives.

Scientific Research Applications

5-Bromo-4-(2-methylphenyl)furan-2(5H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-methylphenyl)furan-2(5H)-one involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenylfuran-2(5H)-one
  • 5-Bromo-2-methylphenylfuran-2(5H)-one
  • 4-(2-Bromophenyl)furan-2(5H)-one

Uniqueness

5-Bromo-4-(2-methylphenyl)furan-2(5H)-one is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

185342-41-0

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-3-(2-methylphenyl)-2H-furan-5-one

InChI

InChI=1S/C11H9BrO2/c1-7-4-2-3-5-8(7)9-6-10(13)14-11(9)12/h2-6,11H,1H3

InChI Key

UAOUPNUSNUNOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC2Br

Origin of Product

United States

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